4-(Aminomethyl)octane-1,8-diamine

Description

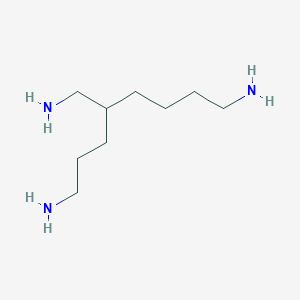

Structure

2D Structure

3D Structure

Properties

CAS No. |

1572-55-0 |

|---|---|

Molecular Formula |

C9H23N3 |

Molecular Weight |

173.3 g/mol |

IUPAC Name |

4-(aminomethyl)octane-1,8-diamine |

InChI |

InChI=1S/C9H23N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-8,10-12H2 |

InChI Key |

HMJBXEZHJUYJQY-UHFFFAOYSA-N |

SMILES |

C(CCN)CC(CCCN)CN |

Canonical SMILES |

C(CCN)CC(CCCN)CN |

Other CAS No. |

1572-55-0 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Aminomethyl Octane 1,8 Diamine

Nucleophilic Reactivity of Amine Functionalities

The defining characteristic of 4-(aminomethyl)octane-1,8-diamine is the high nucleophilicity of its three primary amine groups. The lone pair of electrons on each nitrogen atom readily attacks electron-deficient centers, making the compound a versatile reactant in various organic transformations.

Typical nucleophilic reactions involving these amine functionalities include:

Nucleophilic Substitution: The primary amines can react with electrophiles such as alkyl halides to form secondary amines. However, such reactions can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation. youtube.com

Acylation Reactions: The amino groups can be readily acylated by reacting with acyl chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in using the diamine as a building block in the synthesis of more complex molecules, including pharmaceuticals. smolecule.com

Salt Formation: As a Brønsted base, the compound readily reacts with acids to form ammonium (B1175870) salts, a property which can enhance its solubility in various solvents. ebi.ac.uksmolecule.com

| Reaction Type | Reactant | Product | Significance |

| Acylation | Acyl Chloride (R-COCl) | N-Acylated Amide | Forms stable amide bonds, crucial for polymer and pharmaceutical synthesis. |

| Schiff Base Formation | Aldehyde/Ketone (R-CHO) | Imine (Schiff Base) | Reversible condensation, forms C=N double bonds for further functionalization. |

| Epoxide Opening | Epoxide | β-Hydroxy Amine | Key reaction in epoxy resin curing, leading to cross-linked polymer networks. |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Forms new carbon-carbon bonds by adding to an activated alkene. |

Reaction Pathways in the Presence of Hydride Donors

While the amine groups themselves are generally not reactive towards common hydride donors like sodium borohydride, these reagents are pivotal in synthetic pathways leading to this compound. The most significant industrial synthesis involves the catalytic hydrogenation of 1,3,6-tricyanohexane. smolecule.comgoogle.com In this process, hydrogen gas acts as the reducing agent in the presence of a Raney-Ni catalyst, converting the three nitrile groups into primary amine functionalities. google.com

This reaction is carefully controlled to prevent the formation of byproducts and catalyst degradation. google.com Similarly, reductive amination represents a general pathway for amine synthesis where an amine reacts with a carbonyl compound to form an imine or enamine intermediate, which is then reduced by a hydride donor like sodium cyanoborohydride. youtube.com Therefore, while this compound is the product of reactions involving hydride transfer, it does not typically function as the primary substrate for hydride donors.

Condensation Reactions and Formation of Complex Structures

The trifunctional nature of this compound makes it an excellent monomer for condensation polymerization and the formation of complex, cross-linked structures. Its most prominent application in this context is as a curing agent for epoxy resins. smolecule.com The primary amine groups attack the electrophilic carbon atoms of the epoxide rings, leading to ring-opening and the formation of β-hydroxy amines. With three reactive sites per molecule, it can form a dense, three-dimensional polymer network, significantly enhancing the mechanical strength and thermal stability of the cured epoxy.

Furthermore, the primary amines can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is fundamental to its role in more complex catalytic cycles, such as the Mannich and Aldol-type reactions.

Role in Aldol-Type Condensations as a Nucleophile

In principle, this compound can serve as a catalyst in Aldol-type condensations. The mechanism involves the initial reaction of one of the primary amine groups with a ketone or aldehyde to form a highly nucleophilic enamine intermediate. This enamine then attacks a second molecule of the carbonyl compound (the electrophile). Subsequent hydrolysis releases the aldol (B89426) product and regenerates the amine catalyst.

Recent research has highlighted how co-locating acid and base sites within a catalytic framework can significantly enhance activity for aldol condensations. chemrxiv.org A polyamine like this compound possesses multiple basic amine sites, which could engage in cooperative effects, potentially activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).

Catalytic Mechanisms Involving Branched Diamines (e.g., Mannich Reactions)

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a cornerstone of organic synthesis for producing β-amino carbonyl compounds. Branched diamines, particularly 1,3-diamines, have emerged as powerful organocatalysts for asymmetric versions of this reaction. bohrium.comoist.jp Research into catalysts with a 1,3-diamine structure shows they can achieve high yields and excellent enantioselectivity under mild conditions. acs.orgnih.govresearchgate.net

The general mechanism involves the formation of an enamine from the ketone substrate and the primary amine of the catalyst. Simultaneously, the other amine group of the catalyst, in its protonated form, activates the electrophilic imine (pre-formed from an aldehyde and an amine). This dual activation strategy is a hallmark of cooperative catalysis. bohrium.comacs.org

The high efficiency of 1,3-diamine catalysts is attributed to the cooperative action of the two amine functionalities. oist.jpacs.orgresearchgate.net In many designed catalysts, a primary amine and a tertiary amine work in concert. acs.orgresearchgate.net

The primary amine reacts with the ketone nucleophile to form an enamine intermediate. This step increases the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, making it more reactive.

The tertiary amine is protonated by an acid co-catalyst and acts as a Brønsted acid. It activates the electrophile (an imine) by forming a hydrogen bond, lowering its Lowest Unoccupied Molecular Orbital (LUMO).

This synergistic activation of both the nucleophile and the electrophile significantly diminishes the activation energy of the reaction, leading to higher rates and selectivities. ethz.ch Studies indicate that the primary and tertiary amines of the 1,3-diamine derivative cooperatively contribute to the catalysis. bohrium.comnih.gov This principle suggests that this compound, with its multiple primary amine groups, could engage in similar cooperative catalytic cycles, where one amine forms the enamine and a second (protonated) amine activates the electrophile.

| Catalyst Feature | Mechanistic Role | Research Finding |

| Primary Amine | Enamine Formation | Reacts with ketones to form a highly nucleophilic enamine intermediate. acs.orgresearchgate.net |

| Tertiary/Second Amine | Electrophile Activation | As a protonated ammonium ion, it activates the imine electrophile via H-bonding. acs.org |

| 1,3-Relationship | Optimal Geometry | The 1,3-spacing of the amine groups is crucial for the cooperative effect. oist.jp |

| Cooperative Action | Rate Acceleration | The dual activation of both nucleophile and electrophile leads to high efficiency and enantioselectivity in Mannich reactions. bohrium.comnih.gov |

Iterative Radical Polar Crossover and Desaturation Activation in Amine Synthesis

While direct applications to this compound are not extensively documented, modern synthetic methods like radical-polar crossover and desaturation activation represent the cutting edge of amine synthesis and functionalization.

Iterative Radical Polar Crossover is a powerful strategy that combines the advantages of radical chemistry (mild conditions, functional group tolerance) with polar reactions to construct complex molecules. uiowa.edu In a typical sequence, a radical adds to an unsaturated C=N or C=C bond. The resulting radical intermediate is then reduced to an anion (a polar species), which undergoes an intramolecular nucleophilic attack to form a new bond and create a cyclic amine. uiowa.educhemistryviews.orgnih.gov This method allows for the rapid assembly of valuable cyclic amine architectures from simple precursors. nih.govnih.gov

Desaturation Activation is a strategy to introduce valuable C=C double bonds into saturated aliphatic amines. nih.gov This transformation converts inert C-H bonds into reactive functional handles (enamines or allylic amines) that can be used for further derivatization. nih.gov The process often involves a hydrogen atom transfer (HAT) from the amine substrate to a photogenerated radical intermediate, followed by a β-hydride elimination step. nih.gov This approach avoids the harsh conditions and low regioselectivity sometimes associated with other methods. nih.gov These advanced methodologies offer potential pathways for the novel synthesis or late-stage functionalization of complex polyamines like this compound.

Coordination Chemistry of 4 Aminomethyl Octane 1,8 Diamine and Branched Polyamine Ligands

Ligand Properties and Chelation Characteristics

4-(Aminomethyl)octane-1,8-diamine, also known by the systematic name 4-(aminomethyl)-1,8-octanediamine, is a primary amine with a unique branched structure. chemicalbook.comchemicalbull.comechemi.com Its molecular formula is C9H23N3, and it possesses three primary amine groups attached to an octane (B31449) backbone. chemicalbull.comalfa-chemistry.com This architecture allows it to act as a tridentate or potentially higher-denticity ligand, forming multiple chelate rings upon coordination to a metal center.

The chelation characteristics of polyamines are crucial to their function. The formation of five- or six-membered chelate rings with metal ions is a key stabilizing factor. In general, complexes with five-membered rings are found to be more stable than those with six-membered rings. rsc.org This increased stability is primarily attributed to a more exothermic heat of reaction. rsc.org The branched nature of this compound introduces specific steric constraints and conformational preferences that influence its chelating ability compared to linear polyamines. rsc.orgacs.org The presence of multiple amine groups also allows for the formation of hyperbranched structures in chelating resins, enhancing their adsorption performance for various metal ions. royalsocietypublishing.org

| Property | Value |

| Molecular Formula | C9H23N3 chemicalbull.comalfa-chemistry.com |

| Molecular Weight | 173.30 g/mol smolecule.com |

| IUPAC Name | This compound ebi.ac.uk |

| Boiling Point | 330.2 °C at 760 mmHg smolecule.com |

| Density | 0.919 g/cm³ smolecule.com |

Complexation with Transition Metal Ions

Branched polyamines like this compound readily form complexes with a variety of transition metal ions. The nitrogen donor atoms of the amine groups coordinate to the metal center, forming stable chelate structures. The stability and geometry of these complexes are influenced by several factors, including the nature of the metal ion, the ligand's structure, and the solvent system. mdpi.comuniud.it

For instance, studies on similar polyamine ligands have shown that the coordination of transition metals like copper(II), nickel(II), and zinc(II) is a well-established phenomenon. rsc.org The resulting complexes often exhibit distinct spectroscopic and thermodynamic properties. rsc.org The formation of these complexes is typically enthalpically driven, with the chelate effect contributing a favorable entropic component. rsc.org

Stabilization of Unusual Metal Oxidation States

A significant aspect of the coordination chemistry of polyamine ligands is their ability to stabilize unusual oxidation states of metal ions. acs.orgresearchgate.netresearchgate.net The strong σ-donating ability of the amine groups can electronically saturate the metal center, making it more or less susceptible to oxidation or reduction. By carefully designing the ligand architecture, it is possible to favor a specific oxidation state that might otherwise be unstable in a given environment.

For example, ligands that can form strong σ-bonds and also act as π-electron acceptors are particularly effective at stabilizing lower oxidation states. researchgate.net Conversely, ligands that are strong σ-donors can help to stabilize higher oxidation states by increasing the electron density on the metal. While specific studies on this compound in this context are not widely reported, the principles derived from other polyamine systems suggest its potential in this area. acs.orgresearchgate.net The relative stability of different oxidation states in a complex is influenced by the electrode potential of the metal ion, which is in turn affected by the coordination environment. researchgate.net

Coordination with Alkali and Alkaline Earth Metal Ions

While the coordination chemistry of polyamines with transition metals is extensively studied, their interactions with alkali and alkaline earth metal ions are also of interest. These "hard" metal ions, according to the Hard and Soft Acids and Bases (HSAB) theory, have a lower affinity for the "soft" amine donors compared to transition metals. royalsocietypublishing.org However, under certain conditions, particularly in the absence of competing hard donors, complexation can occur. The chelate effect provided by polyamines can enhance the stability of these complexes. The adsorption of ions like Na(I), K(I), Ca(II), and Mg(II) by polyamine-based chelating resins has been observed, although the affinity is generally lower than for transition metals. royalsocietypublishing.org

Thermodynamic Aspects of Metal-Polyamine Complex Formation

The formation of metal-polyamine complexes is governed by thermodynamic principles, with both enthalpy and entropy changes playing crucial roles. rsc.orgmdpi.comacs.org The chelate effect, a key concept in coordination chemistry, describes the enhanced stability of complexes containing chelate rings compared to analogous complexes with monodentate ligands. This effect is largely entropic in origin, resulting from the release of a greater number of solvent molecules upon chelation.

Calorimetric studies of polyamine complexation reveal that the enthalpy of formation (ΔH) is often negative (exothermic), indicating the formation of strong metal-ligand bonds. rsc.org The entropy of formation (ΔS) is typically positive, reflecting the increased disorder of the system. rsc.org However, the relative contributions of enthalpy and entropy can vary depending on the specific ligand, metal ion, and solvent. mdpi.comacs.org For instance, in some non-aqueous solvents, the entropy change can oppose complex formation. mdpi.com The stability of the resulting complexes is quantified by the stability constant (log K), which is related to the Gibbs free energy change (ΔG) of the reaction.

Heterodinuclear Complex Architectures utilizing Polyamine Segments

The versatile nature of polyamine ligands allows for the construction of complex multinuclear architectures, including heterodinuclear complexes. nih.gov In such structures, a polyamine ligand can bridge two different metal centers. These types of complexes are of interest for their potential applications in catalysis and as models for biological systems. nih.gov The polyamine segment can provide a flexible or rigid linker between the metal ions, influencing their electronic communication and reactivity. nih.gov While specific examples utilizing this compound are not prominent in the literature, the principles of using polyamine backbones to create such architectures are well-established with other similar ligands. nih.govnih.gov

Interactions with Nucleic Acids and Nucleotides via Coordination

Polyamines are known to interact with nucleic acids like DNA and RNA. nih.govnih.gov At physiological pH, the amine groups of polyamines are protonated, resulting in polycations that can interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govnih.gov These interactions can lead to the condensation and stabilization of nucleic acid structures. nih.govnih.gov

Interactions with Proteins (e.g., Human Serum Albumin)

The interaction of polyamines with proteins is a critical area of study, given the ubiquitous nature of both classes of molecules in biological systems. Branched polyamines, such as this compound, possess multiple primary amine groups, which are typically protonated at physiological pH. ebi.ac.uknih.gov This polycationic nature is the primary driver of their interaction with proteins, which often present negatively charged patches on their surfaces due to acidic amino acid residues like aspartate and glutamate.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known for its remarkable ability to bind and transport a wide variety of endogenous and exogenous ligands. nih.gov Its structure contains specific binding sites where small molecules can associate, primarily through non-covalent forces such as hydrophobic and electrostatic interactions. nih.gov

While the biological activity and potential for biological system interactions of this compound are recognized due to its structure, specific research detailing its direct interaction with Human Serum Albumin is not extensively available in the public literature. smolecule.com However, based on the general principles of polyamine-protein interactions, a putative interaction model can be described. The positively charged amino groups of this compound would be expected to engage in electrostatic interactions with negatively charged surface residues of HSA. The flexible octane backbone could further allow the molecule to adopt a conformation that maximizes these interactions. Such binding could potentially influence the conformational state and biological function of HSA, a phenomenon observed with other ligands. nih.gov

The general modes of polyamine-protein interactions include:

Surface Association: Neutralizing negatively charged patches on the protein surface.

Bridging: Linking different sites on the same protein or on different protein molecules.

Conformational Changes: Inducing alterations in the protein's structure upon binding.

Without specific experimental data, the binding affinity, stoichiometry, and precise binding site of this compound on HSA remain hypothetical.

Interactions with Antibodies (e.g., IgE)

The interaction between polyamines and antibodies is a significant area of immunological research. Specific studies have investigated the recognition of polyamines by human Immunoglobulin E (IgE) antibodies, which are central to allergic (Type I hypersensitivity) reactions.

A key study found that IgE antibodies from allergic individuals can react with polyamines, including poly-L-lysine. nih.gov The binding mechanism was shown to be primarily dependent on electrostatic interactions between the positively charged amino groups of the polyamine and the antibody's binding site. nih.gov This interaction was sensitive to pH and ionic strength, with binding being optimal between pH 5 and 8 and diminishing significantly at ionic strengths above 0.3 M. nih.gov

In this context, this compound was specifically evaluated for its ability to inhibit the binding of IgE to poly-L-lysine. The research revealed that the number of amino groups on the polyamine structure was crucial for its inhibitory capacity. nih.gov

Research Findings on IgE Interaction:

Effect of Multiple Amino Groups: It was demonstrated that this compound, a compound with three primary amino groups, was a more effective inhibitor of IgE binding than compounds that contained only two primary amino groups. nih.gov

Fundamental Role of the Amino Group: Even a simple molecule like ethylamine, with a single amino group, showed weak but discernible inhibition, highlighting that the amino group is the key functional moiety for antibody recognition. nih.gov

Electrostatic Nature: The study concluded that the binding between the specific IgE antibodies and the polyamine is due to electrostatic forces involving the positively charged amino groups in the polyamine and the antibody's combining site. nih.gov

These findings are particularly relevant as they may shed light on the mechanisms behind the recognition of certain allergens in atopic conditions. nih.gov

Computational and Theoretical Studies on Branched Polyamines

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are powerful tools for investigating the dynamics and interactions of polyamines. All-atom molecular dynamics (MD) simulations, in particular, provide a detailed view of the conformational changes and binding events of these flexible molecules. nih.gov These simulations typically employ force fields like CHARMM22 to model the interatomic forces governing the behavior of the polyamine and its environment, which may include water, ions, and biological macromolecules. nih.gov

For a branched polyamine like 4-(aminomethyl)octane-1,8-diamine, MD simulations can map its movement and interactions over time, revealing how its branched structure influences its behavior compared to linear counterparts. nih.govkfupm.edu.sa The process involves setting up a simulation box containing the polyamine, solvent molecules, and any interacting partners, followed by an equilibration phase and a production run from which trajectories are analyzed. mdpi.com These simulations can shed light on the dynamic nature of polyamine interactions, where they often form short-lived contacts with binding partners. nih.gov

Density Functional Theory (DFT) Applications in Structural and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical method that has proven invaluable in studying the electronic structure and properties of molecules. While computationally more intensive than molecular mechanics, DFT provides a more accurate description of molecular geometries, vibrational frequencies, and electronic properties. For polyamines, DFT calculations can be used to determine optimized structures, predict NMR chemical shifts, and calculate proton affinities. researchgate.netnih.gov

In the context of this compound, DFT could be employed to:

Optimize the ground-state geometry: Determining the most stable three-dimensional arrangement of the atoms.

Calculate vibrational spectra: Predicting the infrared and Raman spectra, which can be compared with experimental data for structural validation.

Determine electronic properties: Calculating parameters such as molecular electrostatic potential (MEP), which helps in identifying regions of the molecule prone to electrophilic or nucleophilic attack. nih.gov

Recent advancements have seen the development of hybrid quantum mechanics/machine learning (QM/ML) models that can predict properties like pKa values with high accuracy, outperforming traditional DFT calculations in terms of speed. mdpi.com

Microscopic Protonation Mechanisms of Branched Polyamine Systems

The biological activity of polyamines is intrinsically linked to their protonation state, as the positive charges on the amine groups are crucial for their interactions with negatively charged molecules like DNA and RNA. nih.gov Understanding the sequence and sites of protonation is therefore of fundamental importance.

Site Binding Models and Protonation Isotherms

The protonation of a polyamine with multiple amine groups, such as this compound, is a complex process with several possible protonation states (protomers). The pKa values for each amine group determine the extent of ionization at a given pH. springernature.com These values can be determined experimentally using techniques like potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy. springernature.comnih.gov

Computationally, the pKa values can be predicted using various models. The sequence of protonation can be elucidated by analyzing the change in NMR chemical shifts as a function of pH. nih.govnih.gov For a branched polyamine, the protonation of one amine group influences the basicity of the others due to electrostatic repulsion. Generally, the terminal primary amines are protonated first, followed by the internal secondary or tertiary amines. researchgate.net

Influence of Chemical Environment and Electrostatic Interactions

The chemical environment significantly impacts the protonation of polyamines. The presence of counterions and the dielectric constant of the solvent can alter the pKa values. kfupm.edu.sa Electrostatic interactions play a dominant role in the binding of protonated polyamines to their biological targets. acs.org

The protonated amine groups of this compound would be expected to engage in strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov The specific arrangement of these charges, dictated by the branched structure, will influence the binding affinity and specificity.

Conformational Analysis and Energy Landscapes

Branched polyamines like this compound can adopt a multitude of conformations due to the flexibility of their aliphatic chains. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them. This is crucial as the biological activity of a polyamine is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule. The resulting energy landscape reveals the relative populations of different conformers at a given temperature. The branching in this compound is expected to introduce unique conformational preferences compared to linear polyamines. kfupm.edu.sa

Computational Insights into Molecular Interactions with Biological Macromolecules

One of the most significant applications of computational studies on polyamines is to understand their interactions with biological macromolecules, particularly DNA. oup.com MD simulations have been instrumental in revealing the molecular details of how polyamines bind to DNA. nih.govoup.com

These simulations show that polyamines preferentially bind in the grooves of the DNA double helix, with a particular affinity for the minor groove of A-T rich sequences. oup.comoup.com The positively charged amine groups form hydrogen bonds and electrostatic interactions with the DNA phosphate backbone and the electronegative atoms of the bases. nih.gov The flexible nature of polyamines allows them to adapt their conformation to the shape of the DNA grooves. researchgate.net

For a branched polyamine like this compound, its unique three-dimensional structure may lead to different binding modes and potentially altered sequence specificity compared to linear polyamines. nih.gov Computational docking and MD simulations can be used to predict these binding modes and estimate the binding free energy, providing valuable insights for the design of new polyamine-based drugs. acs.org

| Computational Method | Application to this compound | Key Insights |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior in solution and in complex with macromolecules like DNA. | Provides information on conformational flexibility, binding modes, and interaction energies. |

| Density Functional Theory (DFT) | Calculating optimized geometry, vibrational frequencies, and electronic properties. | Offers accurate structural and electronic details, aiding in spectral interpretation and reactivity prediction. |

| pKa Prediction Models | Determining the protonation state at different pH values. | Essential for understanding its charge state and electrostatic interactions in a biological context. |

| Conformational Analysis | Exploring the range of possible three-dimensional structures and their relative energies. | Identifies the likely bioactive conformations of the molecule. |

| Molecular Docking | Predicting the preferred binding orientation within a biological target. | Suggests potential binding sites and interaction patterns with macromolecules. |

Supramolecular Chemistry and Self Assembly with 4 Aminomethyl Octane 1,8 Diamine Scaffolds

Non-Covalent Interactions in Supramolecular Assembly (e.g., Hydrogen Bonding, Metal-Ligand Interactions)

The assembly of supramolecular structures is driven by a variety of non-covalent interactions, which are weaker than covalent bonds and often reversible. wikipedia.orgmdpi.com For polyamines like 4-(aminomethyl)octane-1,8-diamine, hydrogen bonding and metal-ligand interactions are of primary importance.

Hydrogen Bonding: The primary amine groups (-NH2) on the molecule are excellent hydrogen bond donors and acceptors. researchgate.net In solution, these groups can form a network of hydrogen bonds with each other or with other molecules, such as water or guest species. mdpi.com At physiological pH, these amine groups become protonated (-NH3+), making them strong hydrogen bond donors that can interact with negatively charged species or electronegative atoms like oxygen and nitrogen. mdpi.comnumberanalytics.com These directional interactions are fundamental in guiding the self-assembly process, leading to ordered architectures. mdpi.com

Metal-Ligand Interactions: The nitrogen atoms of the amine groups possess lone pairs of electrons that can coordinate with metal ions. mdpi.com This metal-ligand coordination is a powerful and highly directional interaction used to construct discrete and predictable supramolecular structures, such as metallo-cages and coordination polymers. researchgate.netmdpi.com The choice of metal ion, with its specific coordination number and preferred geometry (e.g., octahedral, tetrahedral), along with the flexibility of the diamine ligand, dictates the final size, shape, and symmetry of the resulting assembly. researchgate.netmdpi.com

Table 1: Key Non-Covalent Interactions and Their Role

| Interaction Type | Participating Groups in this compound | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Primary amine groups (-NH2 and protonated -NH3+) | Directs molecular orientation, enables host-guest binding, stabilizes assembled structures. |

| Metal-Ligand Coordination | Lone pair electrons on nitrogen atoms of amine groups | Forms strong, directional bonds with metal ions, leading to the formation of well-defined metallo-supramolecular architectures like cages and polymers. |

| Electrostatic Interactions | Protonated amine groups (-NH3+) | Attracts and binds anionic guest molecules or counter-ions, contributing to the stability of the complex. |

Role of Chirality in Supramolecular Architectures

Chirality, or "handedness," is a critical property in supramolecular chemistry, influencing the structure and function of assemblies. mdpi.comethernet.edu.et While this compound is itself an achiral molecule, it can be used as a component in chiral systems. Chirality can be introduced into a supramolecular assembly in several ways:

Use of Chiral Building Blocks: The diamine can be complexed with other molecules that are inherently chiral. This molecular-level chirality can be transferred to the supramolecular level, guiding the formation of larger chiral structures like helicates. mdpi.comresearchgate.net

Chiral Induction: A small amount of a chiral substance (a "chiral guest" or "sergeant") can influence the assembly of a larger number of achiral molecules (the "soldiers"), like the diamine, into a macroscopically chiral structure. mdpi.com

The presence of chirality is crucial for applications such as enantioselective recognition, where a chiral host preferentially binds to one enantiomer of a chiral guest, and in asymmetric catalysis. mdpi.comnih.gov

Design Principles for Self-Assembling Systems

The rational design of self-assembling systems relies on encoding information into the molecular components. nih.govlibretexts.org For scaffolds like this compound, key design principles include:

Complementarity: The size, shape, and placement of binding sites on the host molecule must be complementary to those of the guest or other interacting molecules. uni.lu The flexible octane (B31449) backbone of the diamine allows it to adapt its conformation to optimize binding.

Preorganization and Conformational Rigidity: To minimize the entropic cost of assembly, host molecules are often designed to be somewhat rigid or "preorganized," meaning their binding sites are already in a favorable position to interact. uni.lu The tripodal nature of this compound provides a pre-defined spatial arrangement of its three amine groups, making it a useful trivalent node for building three-dimensional structures.

Control of Interaction Strength: Effective self-assembly often requires a balance of interactions. A design principle suggests that for achieving high yields of a target structure, all favorable interactions should have a similar strength, and all unfavorable ones should also be of similar strength. nih.govlibretexts.org

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. wikipedia.org Polyamines like this compound are effective hosts for various guests, particularly anions. mdpi.comresearchgate.net

When the amine groups are protonated, the molecule becomes polycationic and can recognize and bind negatively charged species through a combination of hydrogen bonding and strong electrostatic (ion-pairing) interactions. mdpi.com The specific conformation adopted by the flexible diamine scaffold creates a binding pocket or cavity whose size and shape determine the selectivity for different anions. This ability to specifically recognize and bind molecules is the foundation of its use in sensing and separation applications.

Complexation-Driven Supramolecular Structure Formation

The formation of many supramolecular structures is triggered by the process of complexation. mdpi.com This is particularly evident in the formation of metallo-supramolecular assemblies, where the diamine acts as a ligand. ebi.ac.uk

When solutions of this compound and a suitable metal salt are mixed, the amine groups coordinate to the metal ions. Depending on the stoichiometry and the coordination preferences of the metal ion, this process can lead to the spontaneous formation of highly ordered, discrete structures like cages or capsules. researchgate.net These cage-like molecules have an internal cavity that can encapsulate a third "guest" molecule, forming a stable host-guest complex.

Application of Branched Diamines as Molecular Scaffolding

The branched, tripodal structure of this compound makes it an ideal molecular scaffold. researchgate.netnih.gov A scaffold is a core unit upon which a larger, more complex molecular assembly can be built. Its three primary amine groups provide distinct points for further chemical modification or for directing non-covalent interactions in three dimensions.

This scaffolding approach is used to:

Construct Dendrimers: The diamine can serve as the central core of a dendrimer, a repetitively branched, tree-like molecule.

Organize Functional Groups: By attaching other chemical moieties to the amine groups, the scaffold can hold these groups in a specific spatial arrangement, which is critical for creating, for example, a catalytic pocket or a recognition site. acs.org

Host-Guest Chemistry with Polyamines

Host-guest chemistry describes the formation of complexes where one molecule (the host) encloses another (the guest). wikipedia.org Polyamines are well-studied hosts due to their flexible, charged nature. mdpi.com

Host Properties: this compound, especially in its protonated state, can act as a host for a variety of guests. These include anions of different shapes and sizes, as well as neutral molecules that can participate in hydrogen bonding.

Binding Forces: The primary driving forces for guest binding are electrostatic attraction and hydrogen bonding. wikipedia.orgmdpi.com Hydrophobic interactions can also play a role if parts of the host and guest are nonpolar.

Stimuli-Responsiveness: The binding process can often be controlled by external stimuli. For example, changing the pH of the solution alters the protonation state of the amine groups, thereby switching the host's binding ability "on" or "off".

Advanced Materials Science Applications of 4 Aminomethyl Octane 1,8 Diamine Derivatives

Polymer Chemistry and Engineering

The trifunctional nature of 4-(aminomethyl)octane-1,8-diamine and its derivatives allows for the creation of complex, three-dimensional polymer networks. This capability is harnessed in several key areas of polymer chemistry and engineering.

Derivatives of this compound are effective curing agents, or hardeners, for epoxy resins. smolecule.com The primary amine groups readily react with the epoxide rings of the resin, initiating a cross-linking process that transforms the liquid resin into a hard, thermoset material. nadkarnispc.comresearchgate.net The branched structure of these polyamine derivatives can lead to a high cross-link density, which significantly influences the final properties of the cured epoxy. nih.gov

Research has shown that the choice of the amine curing agent is critical in tailoring the properties of the epoxy system. acs.org Aliphatic amines, such as this compound derivatives, are known for their rapid curing rates and contribute to good flexibility and toughness in the final product. nadkarnispc.com They also offer excellent adhesion to a variety of substrates. nadkarnispc.com

The table below summarizes the typical effects of using a this compound derivative as a curing agent compared to other common amine hardeners.

| Property | This compound Derivative | Linear Aliphatic Amine (e.g., TETA) | Cycloaliphatic Amine |

|---|---|---|---|

| Cure Speed | Fast | Fast | Slower |

| Flexibility | Good | Moderate | Good |

| Hardness | High | High | Very High |

| Chemical Resistance | Good | Good | Excellent |

| Glass Transition Temperature (Tg) | Moderate to High | Moderate | High |

The multiple reactive amine groups on this compound and its derivatives make them excellent cross-linking agents for a variety of polymer networks beyond epoxy resins. wikipedia.org Cross-linking is a process that links polymer chains together, forming a more rigid and stable three-dimensional structure. semanticscholar.org This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer.

In the synthesis of hydrogels, for instance, polyamines can be used to cross-link polysaccharide chains. nih.govnih.gov This is often achieved using a coupling agent like epichlorohydrin, which first reacts with the polysaccharide and then with the polyamine to form a stable hydrogel network. nih.gov The presence of the amine groups from the cross-linker can also impart pH-responsive properties to the hydrogel. nih.govresearchgate.net

The extent of cross-linking, which can be controlled by the amount of the polyamine cross-linking agent used, has a direct impact on the final properties of the polymer network.

| Property | Low Cross-link Density | High Cross-link Density |

|---|---|---|

| Mechanical Strength | Lower | Higher |

| Swelling Ratio (in solvents) | High | Low |

| Glass Transition Temperature (Tg) | Lower | Higher |

| Flexibility | Higher | Lower (more brittle) |

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). They are synthesized through the polycondensation reaction of a dicarboxylic acid (or its derivative) with a diamine. The inclusion of a triamine like this compound as a comonomer introduces branching into the polyamide structure, leading to materials with unique properties.

The use of aliphatic diamines in polyamide synthesis can lead to polymers with improved flexibility and lower melting points compared to fully aromatic polyamides. researchgate.net By incorporating a branched, trifunctional amine, a cross-linked polyamide network can be formed, enhancing thermal stability and mechanical strength. nih.gov

Recent advances have focused on greener synthesis routes for polyamides, such as the catalytic dehydrogenation of diols and diamines, which avoids the use of pre-activated carboxylic acid derivatives. nih.gov

Corrosion Inhibition Mechanisms in Materials Protection

Derivatives of this compound are effective corrosion inhibitors for various metals, particularly steel. smolecule.comvulcanchem.com Their protective action stems from the ability of the amine groups to adsorb onto the metal surface. nih.gov This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. nih.gov

The mechanism of inhibition is typically mixed, meaning it affects both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. researchgate.net The lone pair of electrons on the nitrogen atoms of the amine groups facilitates the formation of a coordinate bond with the vacant d-orbitals of the metal atoms on the surface. nih.gov The aliphatic chains of the molecule then create a hydrophobic layer that repels water and other corrosive species.

The efficiency of a polyamine corrosion inhibitor is influenced by its concentration, the nature of the corrosive medium, and the temperature. Electrochemical studies, such as polarization curves and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. mdpi.com

| Inhibitor Concentration | Corrosion Inhibition Efficiency (%) | Surface Coverage (θ) |

|---|---|---|

| Low | Moderate | Partial |

| Optimal | High (e.g., >90%) | Near Complete |

| High | May decrease due to multilayer formation or micelle formation | - |

Role as Catalysts in Materials Synthesis

The amine groups in this compound and its derivatives can act as basic catalysts in various chemical reactions for materials synthesis. google.com Their catalytic activity is attributed to the ability of the amine groups to accept protons or donate their lone pair of electrons.

In the context of polymer synthesis, polyamines can catalyze the ring-opening polymerization of cyclic esters or the transesterification reactions used to produce polyesters. They can also act as accelerators in the curing of certain thermosetting resins by promoting the primary curing reactions.

Furthermore, polyamines can play a role in the synthesis of inorganic materials. For example, they can act as templating agents or pH modifiers in the sol-gel synthesis of metal oxides or in the formation of structured nanomaterials. The ability of polyamines to chelate metal ions can also be exploited to control the nucleation and growth of nanoparticles.

Development of Low-Dielectric Materials

In the field of microelectronics, there is a continuous demand for materials with low dielectric constants (low-k) to serve as insulators between the metallic interconnects in integrated circuits. A lower dielectric constant reduces signal delay, cross-talk, and power consumption.

The branched structure of these polyamines can also contribute to a lower dielectric constant by increasing the free volume within the polymer matrix. This increased free volume disrupts the close packing of polymer chains, further reducing the material's polarizability.

| Polymer Type | Typical Dielectric Constant (k) |

|---|---|

| Standard Aromatic Polyimide | 3.2 - 3.5 |

| Polyimide with Aliphatic Diamine Monomers | 2.6 - 3.0 |

| Fluorinated Polyimide | 2.3 - 2.8 |

| Porous Low-k Materials | < 2.2 |

Templates for Nanostructure Growth (e.g., Carbon Nanotubes)

The functionalization of carbon nanotubes (CNTs) with organic molecules is a critical step in tailoring their properties for specific applications. Polyamines, a class of compounds to which this compound belongs, have been investigated for their role in the synthesis and modification of CNTs. The multiple amine groups in these molecules can interact with the CNT surface through various mechanisms, including covalent bonding and non-covalent interactions, influencing their growth, dispersion, and functionality.

Derivatives of this compound can act as molecular templates or scaffolds for directing the growth of carbon nanotubes. The amine functionalities can coordinate with metal catalyst particles (e.g., iron, nickel, cobalt) that are essential for CNT synthesis via chemical vapor deposition (CVD). By controlling the interaction between the diamine derivative and the catalyst, it is possible to influence the diameter, chirality, and density of the resulting nanotubes.

Furthermore, the covalent functionalization of existing CNTs with this compound derivatives can be achieved through amidation reactions with carboxylated nanotubes or through addition reactions on the nanotube sidewalls. rsc.org This functionalization imparts a positive charge to the CNTs at physiological pH, enhancing their dispersibility in aqueous solutions and their ability to interact with negatively charged biological molecules or inorganic nanoparticles. Research on similar short-chain linear polyamines like putrescine and spermidine (B129725) has demonstrated their capacity to modify CNTs for various applications, including gene delivery. rsc.orgresearchgate.net The dispersibility and binding capacity of these functionalized CNTs are highly dependent on the location of the functional groups, whether at the tips or along the sidewalls. cnanotechmed.com

Table 1: Potential Interactions of this compound Derivatives in Carbon Nanotube Templating

| Interaction Type | Description | Potential Effect on CNTs |

| Catalyst Coordination | Amine groups coordinate with metal catalyst nanoparticles. | Influences catalyst size and activity, potentially controlling CNT diameter and growth rate. |

| Surface Adsorption | Non-covalent interaction with the CNT surface via van der Waals forces and hydrogen bonding. | Can act as a surfactant to improve CNT dispersion and prevent agglomeration. |

| Covalent Functionalization | Chemical bonding of the diamine derivative to the CNT surface. | Improves solubility and allows for further chemical modifications. |

Applications in Optoelectronic Devices

In the realm of optoelectronics, particularly in the development of next-generation solar cells, diamine derivatives are emerging as critical components for enhancing device performance and stability. Perovskite solar cells (PSCs), known for their high power conversion efficiencies, often suffer from instability issues related to defects in the perovskite crystal structure.

Research has shown that various diamines can be used to treat the surface of perovskite films. For instance, studies on mixed tin-lead perovskites have demonstrated that diamines can preferentially chelate with tin atoms, removing excess tin from the surface and creating a more balanced and stable stoichiometry that is resistant to oxidation. utoronto.caosti.gov This process can form a resistive, low-dimensional barrier that passivates defects. utoronto.canorthwestern.edu The use of diamines like 1,3-diaminopropane (B46017) (DAP) has been shown to enhance the power conversion efficiency of pervoskite single-junction cells by increasing the open-circuit voltage. arxiv.org The branched structure of a this compound derivative could offer unique steric and electronic effects, potentially leading to more effective and uniform passivation of the perovskite surface.

Table 2: Impact of Diamine Passivation on Perovskite Solar Cell Performance

| Parameter | Effect of Diamine Treatment | Underlying Mechanism |

| Power Conversion Efficiency (PCE) | Increased | Reduction in defect states and non-radiative recombination. |

| Open-Circuit Voltage (Voc) | Increased | Suppression of charge recombination at interfaces. |

| Fill Factor (FF) | Improved | Enhanced charge extraction and transport. |

| Stability | Enhanced | Formation of a protective layer against moisture and oxygen. |

Enhancement of Tin-Based Catalyst Stability and Reactivity

The application of this compound extends to the field of industrial catalysis, where it has been identified as a valuable additive for enhancing the performance of tin-based catalysts. northwestern.educhemicalbull.com Tin catalysts are utilized in a range of chemical reactions, including esterification, transesterification, and polymerization. However, their activity and stability can be compromised under certain reaction conditions.

This compound serves as a building block in polymer chemistry and can complement other compounds, such as Dibutyltin Bis-2-Ethylhexanoate, to improve the stability and reactivity of these tin-based catalytic systems. chemicalbull.com The multiple amine groups of the diamine can act as ligands, coordinating to the tin center. This coordination can modulate the electronic properties of the tin atom, thereby influencing its catalytic activity.

Table 3: Role of this compound in Tin-Based Catalysis

| Function | Mechanism of Action | Consequence |

| Reactivity Enhancer | Ligand coordination to the tin center modifies its electronic properties. | Increased catalytic activity and reaction rates. |

| Stability Enhancer | Chelation with the tin species prevents catalyst deactivation and agglomeration. | Extended catalyst lifetime and improved process economics. |

| Polymer Building Block | Serves as a monomer or cross-linking agent in polymerization reactions. | Incorporation into the polymer backbone can influence material properties. |

Analytical and Spectroscopic Characterization Techniques in Branched Polyamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including branched polyamines like 4-(aminomethyl)octane-1,8-diamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the hydrogen and carbon atoms, respectively.

While specific experimental NMR data for this compound is not widely published, the expected spectral features can be predicted based on its structure and general principles of NMR spectroscopy for aliphatic amines.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region.

N-H Protons: The protons on the nitrogen atoms of the three primary amine groups (-NH₂) would likely appear as broad signals. Their chemical shift can vary, and they are identifiable by their disappearance from the spectrum upon the addition of D₂O, due to hydrogen-deuterium exchange.

C-H Protons Adjacent to Nitrogen: The methylene protons alpha to the nitrogen atoms (H₂C-N) are expected to be deshielded and would therefore resonate downfield compared to other methylene groups in the octane (B31449) chain. These would likely appear as triplets or complex multiplets depending on the coupling with neighboring protons.

Alkyl Chain Protons: The protons of the octane backbone and the aminomethyl group would produce a series of overlapping multiplets in the upfield region of the spectrum. The unique methine proton (-CH) at the branch point would have a distinct chemical shift and multiplicity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal.

Carbons Adjacent to Nitrogen: Carbons directly bonded to the amine nitrogen atoms are deshielded and would appear at a downfield chemical shift (typically in the 30-50 ppm range) compared to other alkane carbons.

Alkyl Chain Carbons: The carbons of the octane backbone would resonate at higher field (further upfield). The carbon at the branch point (C4) would have a characteristic chemical shift.

The correlation of ¹H and ¹³C signals using two-dimensional NMR techniques, such as HSQC, can definitively assign each signal to its respective atom in the molecular structure, confirming the branched polyamine framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| -NH₂ | Broad, variable | - |

| -C H₂-NH₂ | ~2.5 - 3.0 | ~35 - 50 |

| -C H(CH₂)- | Multiplet, ~1.5 - 2.0 | ~30 - 45 |

| -(CH₂)n- | ~1.2 - 1.6 | ~20 - 35 |

Note: These are estimated ranges based on typical values for aliphatic amines.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₉H₂₃N₃), the molecular weight is approximately 173.30 g/mol . smolecule.com In a mass spectrum, the molecular ion peak (M⁺) would provide confirmation of this molecular weight.

Nitrogen Rule: A key principle in the mass spectrometry of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since this compound has three nitrogen atoms, its molecular ion peak is expected at an odd mass-to-charge ratio (m/z), specifically at m/z 173.

Fragmentation Pattern: Aliphatic amines undergo characteristic fragmentation in the mass spectrometer, primarily through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This process results in the formation of a stable, resonance-stabilized, nitrogen-containing cation. Due to the branched structure and multiple amine groups in this compound, several α-cleavage pathways are possible, which would lead to a series of fragment ions. The largest group attached to the alpha-carbon is preferentially lost.

Table 3: Predicted Molecular Ion and Major Fragments in the Mass Spectrum of this compound

| Ion | m/z (Predicted) | Formation Pathway |

| [C₉H₂₃N₃]⁺ (Molecular Ion) | 173 | Electron ionization of the parent molecule |

| [CH₄N]⁺ | 30 | α-cleavage at a terminal -CH₂NH₂ group |

| [C₅H₁₂N]⁺ | 86 | α-cleavage at the C3-C4 bond |

| [C₄H₁₀N]⁺ | 72 | α-cleavage at the C4-C5 bond |

| [C₂H₆N]⁺ | 44 | α-cleavage at the C4-CH₂NH₂ bond |

Note: The relative abundance of these fragments would depend on their stability. The base peak would be the most stable fragment cation.

Atomic Absorption Spectroscopy for Metal Complex Analysis

While NMR, IR, and MS are used to characterize the polyamine itself, Atomic Absorption Spectroscopy (AAS) is a technique employed to quantify the concentration of metal ions, particularly when the polyamine acts as a ligand to form metal complexes. Polyamines are excellent chelating agents for various metal ions due to the presence of lone pairs of electrons on their nitrogen atoms.

AAS is an elemental analysis technique that can detect metals in samples with high sensitivity and specificity. The process involves:

Complex Formation: The this compound is reacted with a solution containing a specific metal ion (e.g., Cu²⁺, Zn²⁺, Ni²⁺) to form a coordination complex.

Sample Atomization: A solution of the metal-polyamine complex is introduced into a flame or a graphite furnace, where it is vaporized and atomized, converting the metal ions into free atoms in the ground state.

Light Absorption: A light beam from a hollow-cathode lamp, emitting at a wavelength specific to the metal being analyzed, is passed through the atomized sample.

Detection: The ground-state metal atoms absorb this light, promoting electrons to a higher energy level. A detector measures the amount of light absorbed, which is directly proportional to the concentration of the metal in the sample.

By comparing the absorbance of the sample to that of a series of standard solutions with known metal concentrations, the exact amount of metal complexed by the polyamine can be determined. This is crucial in studies investigating the stoichiometry of metal-ligand binding, the stability of the resulting complexes, and in applications such as metal ion sequestration or catalysis where the metal-to-ligand ratio is critical.

Perspectives and Future Research Directions

Development of Novel Synthetic Pathways for Structural Diversity

The primary route for synthesizing 4-(aminomethyl)octane-1,8-diamine involves the catalytic hydrogenation of 1,3,6-tricyanohexane. smolecule.comgoogle.com This process reduces the three nitrile groups to primary amines. smolecule.com While effective, future research could focus on developing more diverse and efficient synthetic methodologies.

One promising avenue is the adaptation of the Michael addition reaction, a common method for synthesizing other polyamines. mdpi.combath.ac.uk This could involve the reaction of primary amines with Michael acceptors like acrylonitrile (B1666552), followed by reduction of the resulting cyanoethylated amines to yield either linear or branched polyamines. mdpi.com Such approaches would not only provide alternative routes to the target molecule but also open the door to a wide array of structurally diverse analogs. By varying the starting materials and reaction conditions, a library of novel branched polyamines could be generated, each with potentially unique properties and applications. The use of protecting groups, such as dibenzyltriazone or Boc groups, could offer precise control over the synthetic process, allowing for the selective modification of the polyamine backbone. mdpi.comnih.gov

Exploration of New Catalytic Applications in Organic Synthesis

The multiple amino groups in this compound suggest its potential as a catalyst in various organic transformations. nih.gov Polyamines are known to act as effective acid-base catalysts due to their ability to titrate over a wide pH range. nih.gov This property could be harnessed in reactions such as the Michael reaction, where the polyamine could facilitate the addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov

Furthermore, the strategic arrangement of amine groups could allow for the creation of chiral variants of this compound, opening up possibilities in asymmetric catalysis. nih.gov Chiral polyamines have shown promise in inducing high levels of enantioselectivity in various organic reactions. nih.gov Future research could explore the synthesis of chiral derivatives of this branched polyamine and evaluate their efficacy in catalyzing stereoselective transformations. The development of such catalysts would be of significant interest for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Advanced Ligand Design for Enhanced Coordination Chemistry

The three primary amine groups of this compound make it an excellent candidate for ligand design in coordination chemistry. nih.gov These amine functionalities can readily coordinate with a variety of metal ions, forming stable complexes. scirp.org The design of ligands is a critical aspect of developing new catalysts and materials. researchgate.net

Future research should focus on the synthesis and characterization of metal complexes of this compound and its derivatives. By systematically varying the metal center and modifying the ligand structure, it may be possible to fine-tune the electronic and steric properties of the resulting complexes. This could lead to the development of catalysts with enhanced activity and selectivity for specific reactions. researchgate.net For instance, amine-based coordination polymers have shown potential in magnetism, catalysis, and chemical sensing. monash.edu The branched nature of this compound could lead to the formation of unique coordination polymers with interesting structural motifs and properties.

Tailoring Supramolecular Architectures for Specific Functions

Supramolecular chemistry, which involves the study of non-covalent interactions, offers exciting opportunities for the application of this compound. researchgate.net The multiple amine groups can participate in hydrogen bonding and electrostatic interactions, driving the self-assembly of monomers into well-defined supramolecular structures. researchgate.net

Branched polymers, in general, are known to form unique three-dimensional architectures. mdpi.comresearchgate.net In the case of branched-chain polyamines, they have been shown to induce a crosslinked meshwork structure in DNA by forming bridges between segments of the molecule. aip.org This is in contrast to linear polyamines which tend to cause parallel alignment. aip.org This ability to organize other molecules into specific arrangements could be exploited in the development of "smart" materials that are responsive to external stimuli such as pH or temperature. researchgate.netnih.gov For example, nanocapsules formed from the self-assembly of dextran-functionalized polyallylamine hydrochloride in the presence of phosphate (B84403) buffer have been shown to be pH-responsive, disassembling at endosomal pH. nih.gov Similar principles could be applied to this compound to create novel drug delivery systems or sensors.

Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

To fully unlock the potential of this compound, a synergistic approach combining computational modeling and experimental studies is crucial. researchgate.netresearchgate.netnih.gov Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the structure, properties, and reactivity of this molecule and its derivatives. researchgate.netmdpi.com

For instance, computational studies can be employed to predict the pKa values of the amine groups, which is essential for understanding their catalytic activity and behavior in biological systems. researchgate.net MD simulations can be used to investigate the adsorption behavior of polyamines on surfaces, which is relevant to their application as corrosion inhibitors or in chemical mechanical polishing. mdpi.com By combining these theoretical predictions with experimental validation, a deeper understanding of the underlying mechanisms governing the performance of this compound in various applications can be achieved. This integrated approach can accelerate the design of new materials and catalysts with improved performance. nih.gov

Exploration of New Materials Science Paradigms and Applications

The unique branched structure of this compound opens up new avenues in materials science. Branched polymers often exhibit properties distinct from their linear counterparts, such as lower viscosity and higher solubility. mdpi.com These characteristics could be advantageous in various applications.

For example, hyperbranched polyamines have been investigated as demulsifiers in the petrochemical industry due to their ability to rapidly adsorb at oil-water interfaces. mdpi.com The multiple amine groups in this compound could also enhance the performance of amine inhibitors used in shale drilling by improving their adsorption on clay surfaces. mdpi.com Furthermore, the ability of polyamines to interact with negatively charged molecules like DNA and RNA suggests potential applications in gene delivery and biotechnology. nih.govnih.gov The development of new materials based on this compound could lead to advancements in a wide range of technological areas.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H23N3 | smolecule.comchemicalbull.comguidechem.comvulcanchem.comechemi.com |

| Molecular Weight | ~173.30 g/mol | smolecule.comchemicalbull.comguidechem.comvulcanchem.com |

| Appearance | Colorless to pale yellow liquid | smolecule.com |

| Density | 0.919 g/cm³ | smolecule.comechemi.com |

| Boiling Point | 330.2 °C at 760 mmHg | smolecule.com |

| CAS Number | 1572-55-0 | smolecule.comchemicalbull.comguidechem.comvulcanchem.comechemi.comchemicalbook.comchemicalbook.com |

Q & A

Q. What are the established synthetic routes for 4-(Aminomethyl)octane-1,8-diamine, and what purification methods are recommended?

- Methodological Answer : A common synthetic approach involves the catalytic hydrogenation of nitrile precursors under controlled hydrogen pressure (e.g., 50–60 psi) using palladium or platinum catalysts . Post-synthesis, purification is critical due to the compound’s hygroscopic nature. Recrystallization from ethanol or aqueous ethanol (70–80% v/v) at low temperatures (4–10°C) effectively removes byproducts. For high-purity crystalline samples, slow evaporation of ethanolic solutions with phosphoric acid as a stabilizing agent is recommended .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Essential for resolving crystal lattice parameters and hydrogen-bonding networks. Single-crystal XRD at 100–150 K provides high-resolution data, with anisotropic displacement parameters refined using SHELX .

- Infrared (IR) Spectroscopy : Identifies amine stretching modes (N–H asym/sym at ~3350–3200 cm⁻¹) and C–N vibrations (~1250–1100 cm⁻¹). Compare with computed spectra (DFT/B3LYP) to validate assignments .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C, with mass loss corresponding to amine degradation .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data and crystallographic results in structural determination?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion. Cross-validate using:

- Multi-Technique Analysis : Combine XRD with solid-state NMR (¹³C/¹⁵N) to confirm hydrogen-bonding patterns and protonation states.

- Purity Checks : Use HPLC-UV (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities affecting spectral data .

- Computational Modeling : Optimize geometries with Gaussian09 (MP2/6-311++G(d,p)) and compare simulated vs. experimental IR/Raman spectra .

Q. What strategies are recommended for studying the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., acridinyl or methoxy groups) at the aminomethyl position to modulate lipophilicity and charge. Monitor bioactivity changes in cellular assays (e.g., cytotoxicity or enzyme inhibition) .

- Hydrogen-Bonding Analysis : Use XRD to correlate intermolecular interactions (N–H⋯O/N–H⋯N) with solubility and membrane permeability .

- QSAR Modeling : Employ MOE or Schrödinger Suite to predict binding affinities based on electrostatic potential maps and logP values .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility and data integrity when working with this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use Chemotion ELN for real-time documentation of synthesis parameters (e.g., reaction time, catalyst loading) and spectral raw data .

- FAIR Compliance : Deposit crystallographic data in CCDC (e.g., refcode 1985013) and spectral datasets in nmrXiv or RADAR4Chem .

- Metadata Standardization : Include experimental conditions (solvent, temperature) and instrument calibration details (e.g., XRD wavelength, IR resolution) in public repositories .

Safety and Handling in Research Contexts

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis and purification steps .

- Spill Management : Absorb spills with vermiculite or sand, then neutralize with dilute acetic acid (5% v/v) before disposal .

- Waste Handling : Collect contaminated solvents in designated containers for incineration, adhering to local hazardous waste regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.